molecular formula C13H18ClN3O B5395641 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETAMIDE

2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETAMIDE

Cat. No.: B5395641
M. Wt: 267.75 g/mol
InChI Key: DNMKWMYTWBVWLJ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorobenzyl)piperazino]acetamide is a compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-[4-(3-Chlorobenzyl)piperazino]acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[4-(3-Chlorobenzyl)piperazino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

2-[4-(3-Chlorobenzyl)piperazino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorobenzyl)piperazino]acetamide involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission in certain pathways . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

2-[4-(3-Chlorobenzyl)piperazino]acetamide can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-3-1-2-11(8-12)9-16-4-6-17(7-5-16)10-13(15)18/h1-3,8H,4-7,9-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMKWMYTWBVWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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